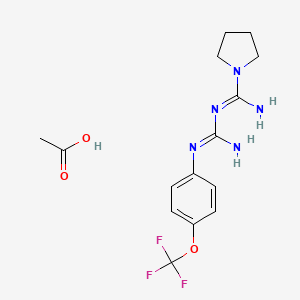![molecular formula C19H15F2N3O B2838911 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide CAS No. 2034434-02-9](/img/structure/B2838911.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide, also known as BDF-8634, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have a range of effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One application of similar acetamide derivatives involves their synthesis and evaluation as corrosion inhibitors. The study by Yıldırım and Cetin (2008) demonstrates how 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, through amidation and cycloaddition reactions, show promising corrosion prevention efficiencies in acidic and mineral oil mediums. This suggests that structurally related compounds like N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide could offer potential as corrosion inhibitors (Yıldırım & Cetin, 2008).
Synthetic Chemistry and Drug Development
In synthetic chemistry, compounds similar to this compound have been utilized as precursors for various chemical reactions. For instance, Getlik et al. (2013) described the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides, leading to pyridin-4-yl α-substituted acetamide products. This process, involving nucleophilic aromatic substitution, highlights the potential of related acetamide derivatives in synthesizing complex organic compounds (Getlik et al., 2013).
Ando et al. (2006) reported a novel synthesis method for N-difluoromethyl-2-pyridone derivatives using N-(Pyridin-2-yl)acetamide derivatives, demonstrating the role of these compounds in facilitating difluorocarbene reactions. This signifies their importance in developing pharmacologically active molecules (Ando, Wada, & Sato, 2006).
Molecular Docking and Biological Studies
Moreover, acetamide derivatives have been evaluated for their potential in vitro biological activities. Mphahlele et al. (2017) synthesized N-(3-Trifluoroacetyl-indol-7-yl) Acetamides to study their antiplasmodial properties, revealing the applicability of such compounds in the development of new therapeutic agents (Mphahlele, Mmonwa, & Choong, 2017).
Additionally, Asath et al. (2016) conducted a comprehensive study on N-(5-aminopyridin-2-yl)acetamide, focusing on its conformational analysis, antidiabetic activity through molecular docking, and its bioactivity, further illustrating the chemical and biological versatility of acetamide derivatives (Asath et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-16-2-1-15(17(21)11-16)10-19(25)24-12-13-3-8-23-18(9-13)14-4-6-22-7-5-14/h1-9,11H,10,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYZRQPXZRNLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2838828.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)


![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)
![9-benzyl-1,7-dimethyl-3-(2-methylallyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2838838.png)
![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)

![Ethyl 1-[[(3R,4R)-3-amino-4-hydroxycyclopentyl]methyl]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2838842.png)
![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)
![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)

![8-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2838848.png)
![N-allyl-2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2838849.png)
